4-chloro-2-(1,3-thiazol-5-yl)pyrimidine
Description
Properties
CAS No. |
1511675-70-9 |
|---|---|
Molecular Formula |
C7H4ClN3S |
Molecular Weight |
197.6 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloro 2 1,3 Thiazol 5 Yl Pyrimidine and Its Derivatives
Strategic Retrosynthetic Analysis and Key Intermediate Identification
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For 4-chloro-2-(1,3-thiazol-5-yl)pyrimidine, the primary disconnection points are the C-C bond between the pyrimidine (B1678525) and thiazole (B1198619) rings, and the C-N bonds within each heterocyclic ring. advancechemjournal.com
A common retrosynthetic approach identifies two key building blocks: a substituted pyrimidine and a substituted thiazole. One of the most logical strategies involves the formation of the thiazole ring onto a pre-existing pyrimidine core or vice versa. A frequently employed pathway for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine derivative, such as urea (B33335) or thiourea. advancechemjournal.com
Key Intermediates:
2-Amino-thiazole derivatives: These are crucial for building the thiazole portion of the final molecule.
Substituted Pyrimidines: Compounds like 2,4-dichloropyrimidine (B19661) serve as a foundational structure to which the thiazole moiety can be attached.
Chalcones: These α,β-unsaturated ketones are versatile starting materials for the synthesis of the pyrimidine ring. nih.gov
Development and Optimization of Synthetic Pathways
The synthesis of this compound and its derivatives has evolved from traditional multi-step methods to more efficient and sustainable approaches.
Conventional Multistep Synthetic Routes
Traditional methods for synthesizing pyrimidine derivatives often involve lengthy reaction times and the use of hazardous reagents and solvents. rasayanjournal.co.in A general and widely used method for constructing the pyrimidine ring is the Principal Synthesis, which involves the condensation of a compound containing an N-C-N fragment (like urea or guanidine) with a component containing a C-C-C fragment (such as a 1,3-dicarbonyl compound or its equivalent). mdpi.com
One documented synthesis of a related compound, 2-anilino-4-(thiazol-5-yl)pyrimidine, involved the initial synthesis of 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines, highlighting the step-wise construction of the final product. reed.edu Another conventional approach involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with ethyl 4-chloro-acetoacetate in polyphosphoric acid. prepchem.com Similarly, the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with ethyl 2-chloro-acetoacetate under similar conditions yields a related thiazolo[3,2-a]pyrimidine-5-one derivative. prepchem.com
These multistep syntheses, while effective, often suffer from moderate yields and require purification at each step, making them less economical and environmentally friendly. nih.govnih.gov
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of greener and more sustainable synthetic methods for pyrimidine derivatives. benthamdirect.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.innih.gov
Catalysis: The use of catalysts can enable the synthesis of substituted pyrimidines without the need for organic solvents. mdpi.com Various catalysts, including solid acids and bases, have been employed to facilitate the cyclization reactions, leading to higher yields and easier product isolation.
Solvent-Free Reactions: Performing reactions in the absence of a solvent, often referred to as "grindstone chemistry" or mechanochemistry, offers significant environmental benefits. nih.govresearchgate.net This technique involves the grinding of solid reactants together, often with a catalytic amount of a reagent, to initiate the chemical transformation. researchgate.net This method has been successfully applied to the iodination of pyrimidine derivatives. nih.gov
Flow Chemistry Applications for Continuous Synthesis
Flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. researchgate.netteknoscienze.com This technology involves the continuous pumping of reactants through a reactor, offering precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com
The advantages of flow chemistry include enhanced safety, improved scalability, and higher yields compared to traditional batch processes. mdpi.com For the synthesis of pyrimidine derivatives, flow chemistry can facilitate the handling of hazardous intermediates and reagents, and allow for the seamless integration of multiple reaction and purification steps. researchgate.netnih.gov Nucleophilic aromatic substitution (SNAr) reactions, which are common in the synthesis of pyrimidine derivatives, are well-suited for flow chemistry setups. vapourtec.com
Microwave and Ultrasonic Assisted Synthesis Techniques
Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique for accelerating organic reactions. nih.govnih.govresearchgate.net In the synthesis of thiazolopyrimidine derivatives, microwave-assisted methods have been shown to significantly reduce reaction times and improve product yields compared to conventional heating. nih.govnih.gov This rapid, one-pot reaction often proceeds without the need for a catalyst and can be performed under solvent-free conditions, further enhancing its green credentials. benthamdirect.com
Ultrasonic Assisted Synthesis: Ultrasound irradiation is another energy source that has been effectively utilized in the synthesis of pyrimidines and their fused derivatives. nih.gov The application of ultrasound can lead to shorter reaction times and increased yields. nih.govresearchgate.neteurjchem.com For instance, the synthesis of 2-aminopyrimidines under ultrasonic conditions can be achieved in less than an hour at a lower temperature compared to conventional methods which require several hours at high temperatures. nih.gov
Comparative Data of Synthetic Methodologies
| Methodology | Typical Reaction Time | Yield | Key Advantages |
|---|---|---|---|
| Conventional Heating | 5-8 hours nih.gov | 54-78% nih.gov | Well-established procedures |
| Microwave-Assisted | < 1 hour nih.govbenthamdirect.com | High nih.govbenthamdirect.com | Rapid, high yields, often solvent-free benthamdirect.com |
| Ultrasonic-Assisted | < 1 hour nih.gov | High nih.govresearchgate.net | Reduced reaction times, improved yields nih.gov |
| Flow Chemistry | Continuous | High | Enhanced safety, scalability, and control mdpi.com |
Purification and Isolation Strategies for Novel Derivatives
The purification and isolation of the synthesized this compound derivatives are critical steps to ensure their purity for subsequent applications. Common purification techniques include:
Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption on a stationary phase, such as silica (B1680970) gel. nih.gov
Recrystallization: This technique is used to purify solid compounds by dissolving them in a suitable solvent and allowing them to crystallize out, leaving impurities behind in the solution. nih.gov
Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be an effective method. nih.gov
Crossflow Filtration: In larger-scale production, crossflow filtration can be used for the separation and purification of pyrimidine derivatives from aqueous solutions. google.com
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC is often employed, particularly for the purification of final products in medicinal chemistry applications. acs.org
The choice of purification method depends on the scale of the reaction, the physical properties of the compound, and the desired level of purity.
Scale-Up Considerations for Laboratory to Preparative Scale
The transition from a laboratory-scale synthesis, typically in the milligram to gram range, to a preparative or pilot-plant scale (kilogram scale) presents a unique set of challenges that are not always apparent during initial small-scale preparations. While specific scale-up data for this compound is not extensively detailed in publicly available literature, general principles derived from the synthesis of related heterocyclic compounds, such as other thiazolyl- and chloropyrimidines, offer valuable insights into the potential hurdles and optimization strategies.
A critical aspect of scaling up any chemical process is the management of reaction conditions. In the synthesis of substituted pyrimidines, reactions that are manageable on a small scale can become problematic when volumes are increased. For instance, the use of microwave-assisted protocols has been shown to be effective in reducing reaction times and improving yields for the synthesis of some substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines at the lab scale. However, the direct translation of microwave heating to large-scale reactors is often not feasible, necessitating the development of alternative heating strategies that ensure uniform temperature distribution and prevent the formation of localized hot spots, which can lead to byproduct formation.
Another significant consideration is the choice of reagents and solvents. On a laboratory scale, a wide variety of solvents and reagents can be used. However, for preparative scale, factors such as cost, toxicity, and ease of removal become paramount. For example, chlorinated solvents, while effective for many reactions, are often avoided in large-scale production due to environmental and safety concerns. The selection of a suitable base for cyclization or substitution reactions also requires careful consideration. While strong bases may be effective, their handling and quenching on a large scale can be hazardous. The use of milder bases, such as carbonates, is often preferred in industrial settings.
Purification of the final product and intermediates is another major hurdle in scaling up. Chromatographic purification, a common technique in the laboratory, is often impractical and costly for large quantities of material. Therefore, developing a process that yields a product of sufficient purity through crystallization or simple extraction is highly desirable. This may involve a careful study of solvent systems and the controlled precipitation of the product.
The physical properties of intermediates and the final product, such as their solubility and stability, also play a crucial role. For instance, the handling of slurries and the filtration of solids can be challenging on a large scale. The development of robust isolation procedures that are reproducible and efficient is a key goal of process development chemistry.
In the context of preparing chlorinated pyrimidines, the use of chlorinating agents like phosphorus oxychloride (POCl3) is common. While effective, POCl3 is a hazardous and corrosive substance, and its use on a large scale requires specialized equipment and handling procedures. The quenching of excess POCl3 can also be highly exothermic and must be carefully controlled.
For solid-phase synthesis, which is sometimes employed in the discovery phase for generating libraries of compounds, direct scale-up presents its own set of challenges. These can include the mechanical stability of the resin, the efficiency of washing steps to remove excess reagents, and the final cleavage of the product from the solid support. While solid-phase synthesis offers advantages in terms of purification, its scalability is often limited.
Reaction Conditions: Optimization of temperature, pressure, and reaction times for large-scale reactors.
Reagent and Solvent Selection: Prioritizing cost-effective, safe, and environmentally benign options.
Purification Methods: Development of non-chromatographic purification strategies like crystallization.
Process Safety: Careful management of hazardous reagents and exothermic reactions.
Isolation Procedures: Establishing robust and efficient methods for product isolation and drying.
A detailed process development study would be essential to address these considerations and ensure a safe, efficient, and economically viable manufacturing process for this class of compounds.
Systematic Design and Synthesis of Analogs for Structure Activity Relationship Sar Studies
Rational Design Principles for Structural Modification
The rational design of analogs of 4-chloro-2-(1,3-thiazol-5-yl)pyrimidine is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic profiles. A primary strategy involves leveraging the known reactivity of the 4-chloro substituent on the pyrimidine (B1678525) ring for nucleophilic substitution reactions. This position is often targeted to introduce a variety of functional groups that can probe specific interactions within a biological target's binding site.
Key design principles include:
Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be employed to predict the binding modes of designed analogs. This allows for the rational introduction of substituents that are expected to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, or ionic bonds) with key amino acid residues in the active site. For instance, docking studies of related pyrimidine derivatives have been used to guide the synthesis of potent inhibitors. nih.gov
Bioisosteric Replacement: This principle involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the molecule's biological properties. cambridgemedchemconsulting.comopenaccessjournals.com For example, the thiazole (B1198619) ring itself can be considered a bioisostere of a phenyl ring, offering different electronic and solubility properties. cambridgemedchemconsulting.com Further bioisosteric replacements within the thiazole or pyrimidine rings can be explored to fine-tune activity and metabolic stability.
Privileged Scaffolds: Both pyrimidine and thiazole are considered "privileged scaffolds" in medicinal chemistry, as they are found in numerous biologically active compounds. nih.govbohrium.commdpi.com This knowledge informs the design of new analogs by drawing on successful examples from other therapeutic areas. The pyrimidine ring, for instance, is a core structure in several targeted cancer therapies. researchgate.net
Strategies for Pyrimidine Ring Derivatization
The pyrimidine ring of this compound is a prime target for derivatization due to its chemical reactivity and its importance for biological activity.
The chlorine atom at the C4 position of the pyrimidine ring is a key functional handle for introducing structural diversity. It is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of substituents. mdpi.com
Common modifications at this position include:
Amination: Reaction with various primary and secondary amines introduces amino groups with diverse side chains. This is a widely used strategy to explore hydrogen bonding interactions and to modulate the basicity and polarity of the molecule. For example, the synthesis of 2-anilino-4-(thiazol-5-yl)pyrimidines has led to potent cyclin-dependent kinase (CDK) inhibitors. acs.org
Alkoxylation and Thiolation: Displacement of the chlorine with alcohols or thiols introduces ether or thioether linkages, respectively. These modifications can alter the compound's lipophilicity and metabolic stability.
Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl or heteroaryl groups at the C4 position. mdpi.com This strategy significantly expands the chemical space that can be explored.
While the parent compound has a thiazole group at C2 and is unsubstituted at C6, the synthesis of analogs with modifications at these positions can provide valuable SAR data.
C2 Position: The linkage to the thiazole ring at the C2 position is a defining feature of the scaffold. However, analogs with different heterocyclic systems or substituted aryl groups at this position could be synthesized to probe the importance of the thiazole moiety for biological activity.
C6 Position: Introduction of small alkyl or halo substituents at the C6 position can influence the electronic properties of the pyrimidine ring and provide steric bulk that may enhance binding selectivity.
A deconstruction-reconstruction strategy for pyrimidine diversification has been described, which could be applied to generate analogs with substituents at various positions. nih.gov This involves cleaving the pyrimidine ring and then rebuilding it with desired modifications.
Strategies for Thiazole Ring Derivatization
The thiazole ring provides another avenue for structural modification to optimize biological activity. nih.govresearchgate.net
The C2 and C4 positions of the thiazole ring are amenable to functionalization, often starting from appropriately substituted thiazole building blocks before their coupling to the pyrimidine core.
C2 Position: The Hantzsch thiazole synthesis is a classic method that allows for the introduction of various substituents at the C2 and C4 positions of the thiazole ring. nih.gov This would enable the exploration of how different groups at the C2 position of the thiazole influence biological activity.
C4 Position: Modifications at the C4 position of the thiazole can also be achieved through various synthetic routes. For example, in the development of thiazole-based inhibitors of metastatic cancer cell migration, substitutions on the thiazole ring were found to significantly impact activity. acs.org
Table 1: Examples of Thiazole Ring Modifications and their Reported Impact
| Position of Modification | Substituent | Reported Impact on Biological Activity | Reference |
| Thiazole C5 | Methyl | Near complete loss of antimigration activity in a cancer cell model. | acs.org |
| Thiazole Nitrogen | Alkyl chains (propyl, allyl, propynyl) | Maintained significant cytotoxicity in cancer cell lines. | acs.org |
| Thiazole Nitrogen | Longer alkyl chains | Exhibited greater antimigration activities. | acs.org |
Bioisosteric replacement of the thiazole ring with other five-membered heterocycles can lead to analogs with improved properties. acs.org This strategy aims to retain the key pharmacophoric features of the thiazole while altering other properties like metabolic stability, solubility, or patentability.
Common bioisosteres for the thiazole ring include:
Oxazole: Replacing the sulfur atom with an oxygen atom.
Imidazole: Replacing the sulfur atom with a nitrogen atom. acs.org
Pyrazole: A five-membered ring with two adjacent nitrogen atoms. cambridgemedchemconsulting.comacs.org
Triazole: A five-membered ring with three nitrogen atoms. acs.org
Oxadiazole: A five-membered ring with one oxygen and two nitrogen atoms. researchgate.net
Thiadiazole: A five-membered ring with one sulfur and two nitrogen atoms.
Combinatorial and Parallel Synthesis of Analog Libraries
To efficiently explore the chemical space around the this compound core, combinatorial and parallel synthesis techniques are employed. These strategies allow for the rapid generation of a multitude of derivatives by systematically varying substituents at key positions on the pyrimidine and thiazole rings.
One common approach involves the use of a versatile starting material, such as 2,4,6-trichloropyrimidine, which allows for sequential displacement of the chlorine atoms through nucleophilic aromatic substitution (SNAr) reactions. nih.gov This method enables the introduction of a wide array of functional groups at the C2, C4, and C6 positions of the pyrimidine ring. For the synthesis of a library based on the this compound scaffold, a similar strategy can be envisioned. Starting with a precursor like 4,6-dichloro-2-(1,3-thiazol-5-yl)pyrimidine, one chlorine atom can be selectively displaced by a diverse set of amines, alcohols, or thiols, while the other chlorine is retained or further modified.
DNA-encoded library technology (DELT) represents a powerful extension of combinatorial synthesis, enabling the creation and screening of libraries containing millions to billions of unique compounds. nih.govacs.org In this technique, each small molecule is covalently linked to a unique DNA tag that serves as a barcode for its chemical structure. For a pyrimidine-focused library, a DNA-linked pyrimidine scaffold can be subjected to a series of chemical reactions with various building blocks, with each reaction step being recorded by the addition of a specific DNA sequence. nih.gov This approach allows for the construction of vast and diverse libraries from which high-affinity ligands for a target protein can be identified through affinity-based selection.
Parallel synthesis offers a more controlled approach where discrete compounds are synthesized in separate reaction vessels, often in a grid format (e.g., 96-well plates). youtube.com This method is well-suited for generating smaller, focused libraries for lead optimization. For instance, a library of 4-amino-2-(1,3-thiazol-5-yl)pyrimidine derivatives could be synthesized in parallel by reacting this compound with a collection of primary and secondary amines in an array of reaction vials. nih.govacs.org This allows for the systematic investigation of the impact of different amino substituents on the biological activity.
The following table illustrates a hypothetical parallel synthesis plan for generating a library of analogs from this compound.
| Reaction Position | Building Block (R-NH2) | Resulting Moiety |
| A1 | Benzylamine | N-Benzyl |
| A2 | Aniline | N-Phenyl |
| A3 | Morpholine | Morpholin-4-yl |
| A4 | Piperidine | Piperidin-1-yl |
| B1 | Cyclohexylamine | N-Cyclohexyl |
| B2 | 2-Phenylethylamine | N-(2-Phenylethyl) |
| B3 | Pyrrolidine | Pyrrolidin-1-yl |
| B4 | 4-Fluoroaniline | N-(4-Fluorophenyl) |
This systematic approach enables the rapid generation of a diverse set of compounds, which can then be screened for their biological activity, providing crucial data for SAR studies.
Chemoinformatic Tools in Analog Design
Chemoinformatics plays a pivotal role in modern drug design by providing computational methods to analyze, predict, and optimize the properties of chemical compounds. In the context of designing analogs of this compound, various chemoinformatic tools are utilized to guide the synthetic efforts and increase the efficiency of the drug discovery process.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.govnih.gov For this compound analogs, docking studies can be performed against the active site of a target kinase or other enzymes to understand the binding mode and identify key interactions. nih.gov For example, docking could reveal that the thiazole ring forms a crucial hydrogen bond with a specific amino acid residue, while the substituent at the C4 position of the pyrimidine ring occupies a hydrophobic pocket. nih.gov This information is invaluable for designing new analogs with improved binding affinity.
Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. By analyzing a set of active compounds, a pharmacophore model can be generated to guide the design of new molecules that fit the model. For the this compound scaffold, a pharmacophore model could highlight the importance of the relative spatial arrangement of the thiazole nitrogen, the pyrimidine nitrogens, and the chloro substituent for activity.
ADME-Tox Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) are critical properties that determine the drug-likeness of a compound. Chemoinformatic models can predict these properties based on the chemical structure. researchgate.net Before embarking on the synthesis of a large library of analogs, in silico ADME-Tox profiling can be used to filter out compounds that are likely to have poor pharmacokinetic properties or potential toxicity issues. This helps to prioritize the synthesis of compounds with a higher chance of success in later stages of drug development.
The table below provides a hypothetical example of how chemoinformatic tools could be used to prioritize a set of designed analogs of this compound.
| Analog | Docking Score (kcal/mol) | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted hERG Inhibition | Priority for Synthesis |
| Analog 1 | -9.5 | 2.8 | 50 | Low Risk | High |
| Analog 2 | -8.2 | 4.5 | 5 | High Risk | Low |
| Analog 3 | -9.1 | 3.1 | 35 | Low Risk | High |
| Analog 4 | -7.5 | 2.5 | 70 | Medium Risk | Medium |
By integrating these chemoinformatic approaches into the design-synthesis-test cycle, researchers can make more informed decisions, leading to a more efficient and successful exploration of the SAR for the this compound scaffold.
In Depth Mechanistic Investigations of Molecular Interactions
Identification and Validation of Potential Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)
The 4-(thiazol-5-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, most notably protein kinases and G-protein coupled receptors (GPCRs).
Research into structurally related compounds provides significant clues to the potential targets of 4-chloro-2-(1,3-thiazol-5-yl)pyrimidine. For instance, derivatives of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. acs.org These findings suggest that kinases are a probable class of molecular targets for this compound. The high demand for anti-apoptotic proteins in cancer cells makes CDK9 inhibition a strategic approach to reinstate programmed cell death. acs.org
Furthermore, the related thiazolo[4,5-d]pyrimidine (B1250722) scaffold has been investigated for its ability to modulate Corticotropin-Releasing Factor (CRF) receptors, specifically the CRF1 subtype. nih.govnih.gov This indicates that GPCRs are another important family of potential targets. CRF receptors are implicated in stress-related disorders, making their modulation a key therapeutic strategy. nih.gov
Identifying the specific binding targets of a novel compound, a process known as target deconvolution, is a critical step in drug discovery. Modern proteomics-based methods have revolutionized this process, allowing for large-scale, unbiased screening without the need for chemical modification of the compound.
One such advanced strategy is the matrix-augmented pooling strategy (MAPS) combined with thermal proteome profiling (TPP) or its isothermal variant, iTSA. nih.govox.ac.uk This high-throughput approach involves mixing multiple drugs into cell lysate samples in an optimized permutation. nih.gov Changes in protein thermal stability upon compound binding are then measured across the proteome using mass spectrometry. ox.ac.ukresearchgate.net By applying mathematical deconvolution, the specific targets of each individual compound in the mixture can be delineated simultaneously, dramatically increasing experimental throughput. nih.gov This method has been successfully used to profile numerous drugs across various cell lines, revealing that drug-target interactions can differ significantly in both targets and binding affinity depending on the cellular context. nih.govox.ac.uk Such strategies could be powerfully applied to elucidate the full target profile of this compound.
Detailed Enzyme Kinetics and Inhibition Mechanisms (in vitro)
Given the potent activity of related compounds against CDKs, this section focuses on the enzyme inhibition properties characteristic of the thiazolyl-pyrimidine scaffold.
The potency of an enzyme inhibitor is quantified by its inhibition constants, primarily the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Ki (the dissociation constant of the enzyme-inhibitor complex). For a series of 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidines, these values have been determined against a panel of CDKs. acs.org
One of the most selective compounds identified in these studies, compound 12u , demonstrated a CDK9 IC50 value of 7 nM. acs.org The study highlighted that substitutions on the pyrimidine (B1678525) core are crucial for achieving both high potency and selectivity for CDK9 over other kinases like CDK2. acs.org The Ki values for compound 12a (R′ = CN, R = m-NO2) were found to be in the low nanomolar range for CDK9, CDK1, and CDK2. acs.org
Inhibition Constants of Selected 4-(Thiazol-5-yl)pyrimidine Analogs
Data represents the inhibitory activity against Cyclin-Dependent Kinases (CDKs). Values are sourced from studies on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives. acs.org
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity (CDK2/CDK9) |
|---|---|---|---|---|
| 12u | CDK9/CycT1 | 7 | 1 | >80-fold |
| 12u | CDK2/CycE | >1000 | >80 | >80-fold |
| Ia | CDK9/CycT1 | - | 1 | - |
| Ia | CDK2/CycE | - | 2 | - |
| 12a | CDK9/CycT1 | - | 2 | - |
| 12a | CDK2/CycE | - | 6 | - |
Determining whether an inhibitor binds reversibly or irreversibly to its target enzyme is fundamental to understanding its mechanism of action and potential for off-target effects. Reversible inhibitors typically engage in non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target, forming an equilibrium. Irreversible inhibitors, by contrast, often form a stable, covalent bond with the enzyme, leading to permanent inactivation. While these studies are critical, specific data on the binding reversibility of this compound with its potential kinase targets are not extensively detailed in the available literature.
Inhibitors can act either at the enzyme's active site (orthosteric) or at a secondary, allosteric site. Allosteric modulators induce a conformational change in the enzyme that affects its activity. This can offer advantages in terms of selectivity, as allosteric sites are often less conserved than active sites. Some inhibitors of HIV Ribonuclease H (RNase H), for example, are thought to act through an allosteric mechanism by binding to a pocket containing essential magnesium ions. mdpi.com Investigations into whether this compound or its derivatives act via allosteric modulation on their kinase targets would provide deeper mechanistic insight, though specific studies on this aspect have not been reported.
Quantitative Receptor Binding Analysis (in vitro)
The versatility of the thiazolyl-pyrimidine scaffold extends to interactions with receptors. Studies on related thiazolo[4,5-d]pyrimidines have demonstrated their potential as modulators of the Corticotropin-Releasing Factor 1 (CRF1) receptor. nih.govnih.gov
These investigations typically employ in vitro binding assays using membrane homogenates from cell lines engineered to stably express the target receptor, such as Human Embryonic Kidney (HEK 293) cells expressing the CRF1 receptor. nih.gov In these assays, the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor is measured. This allows for the determination of the compound's binding affinity, often expressed as a Ki or IC50 value. For a series of novel thiazolo[4,5-d]pyrimidines, binding affinity to the CRF1 receptor was evaluated, with two compounds showing approximately 25% binding affinity at the tested concentrations, confirming the scaffold's ability to interact with this GPCR target. nih.gov
Radioligand Binding Assays
There is no direct evidence in the available literature of radioligand binding assays being performed with this compound as the primary ligand of interest. These assays are generally employed to study the interaction of a final drug candidate with its target receptor, a role not typically filled by a synthetic intermediate.
Competition Binding Profiles
Similarly, detailed competition binding profiles for this compound are not a focus of published research. Competition binding assays are used to determine the affinity of a test compound for a receptor by measuring its ability to displace a known radioligand. This level of characterization is reserved for compounds with demonstrated biological activity, which are synthesized from this compound.
Biophysical Characterization of Compound-Target Interactions
The biophysical characterization of interactions between this compound and specific biological targets is not extensively described in scientific literature. Such studies are more commonly conducted on the derivatives of this compound.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
No specific data from isothermal titration calorimetry (ITC) studies involving the direct interaction of this compound with a biological target are readily available. ITC is a technique used to measure the heat changes that occur upon binding, providing information on the thermodynamic parameters of the interaction. This analysis is typically performed on compounds that have shown promise as potential therapeutic agents.
Surface Plasmon Resonance (SPR) for Binding Kinetics
There is no available information from surface plasmon resonance (SPR) studies to detail the binding kinetics of this compound. SPR is a powerful technique for measuring the on- and off-rates of binding between a ligand and its target, insights that are crucial for drug development but not typically sought for a chemical intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions
While NMR is a fundamental tool for the structural elucidation of this compound itself, there is a lack of published studies using NMR to investigate its direct interactions with proteins. Ligand-observe NMR experiments, such as saturation transfer difference (STD) NMR or WaterLOGSY, are powerful methods to screen for and characterize ligand binding, but these are generally applied to compounds with known or suspected biological activity.
Cellular Target Engagement Studies (Non-Phenotypic)
Direct cellular target engagement studies for this compound are not reported in the scientific literature. Techniques such as the cellular thermal shift assay (CETSA) or NanoBRET are used to confirm that a compound interacts with its intended target within a cellular environment. These validation steps are critical for drug candidates, but not for a precursor molecule like this compound.
The scientific focus remains on the synthesis of novel derivatives using this compound as a starting material and the subsequent detailed investigation of the biological and biophysical properties of these more complex molecules.
Proximity Ligation Assays (PLA)
Proximity Ligation Assay (PLA) is a sophisticated immunoassay technique that enables the in situ detection of protein-protein interactions with high specificity and sensitivity. The assay relies on the principle that if two proteins of interest are in close proximity (typically less than 40 nanometers), it can generate a fluorescent signal, allowing for the visualization and quantification of these interactions within fixed cells.
While the direct application of PLA to investigate the specific effects of This compound on protein-protein interactions has not been documented in publicly available research, the methodology offers a robust framework for such studies. For instance, if this compound is hypothesized to disrupt or enhance the interaction between two specific proteins, PLA could be employed to validate this. The assay can be particularly powerful for studying the inhibition of protein-protein interactions by small molecules. nih.govtandfonline.com
A hypothetical experimental design to study the effect of This compound on a target protein interaction, for example, the interaction between Protein X and Protein Y, would involve the following key steps:
Cell Treatment: Cells expressing both Protein X and Protein Y would be treated with varying concentrations of This compound .
Primary Antibody Incubation: The cells would then be fixed and incubated with primary antibodies specific to Protein X and Protein Y, raised in different species.
PLA Probe Incubation: Secondary antibodies conjugated with oligonucleotides (PLA probes) that recognize the primary antibodies are then added.
Ligation and Amplification: If the proteins are in close proximity, the oligonucleotides on the PLA probes can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification.
Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, generating a distinct fluorescent spot that can be visualized and quantified using microscopy.
A reduction or increase in the number of fluorescent spots per cell in the treated samples compared to untreated controls would indicate that This compound modulates the interaction between Protein X and Protein Y.
Fluorescent Ligand Binding in Cellular Contexts
Fluorescent ligand binding assays are a cornerstone in drug discovery and molecular pharmacology for characterizing the interaction between a ligand and its receptor. nih.gov These assays can be adapted to cellular contexts to provide information on ligand binding affinity, kinetics, and localization.
Currently, there are no published studies detailing the synthesis and application of a fluorescently labeled version of This compound for direct binding studies in cellular environments. However, the development of such a probe would be a significant step forward in understanding its molecular pharmacology.
A fluorescent derivative of This compound could be synthesized by conjugating a suitable fluorophore to a position on the molecule that does not interfere with its binding to its biological target(s). Once developed, this fluorescent ligand could be used in a variety of cellular assays:
Direct Binding Assays: By incubating cells with the fluorescent ligand, the amount of bound ligand can be quantified, allowing for the determination of binding affinity (Kd) and the density of binding sites (Bmax) on the cell surface or within intracellular compartments.
Competition Binding Assays: The affinity of the parent compound, This compound , or other non-fluorescent analogs can be determined by their ability to compete with the fluorescent ligand for binding to the target.
High-Throughput Screening: Fluorescence-based assays, such as fluorescence polarization, are amenable to high-throughput screening formats, enabling the rapid identification of other compounds that bind to the same target. nih.gov
Cellular Imaging: Confocal microscopy or other advanced imaging techniques could be used to visualize the subcellular localization of the fluorescent ligand, providing insights into where the compound accumulates and interacts with its target within the cell. Novel pyridine- and pyrimidine-based fluorescent probes have been successfully used for bioimaging of lipid droplets. mdpi.com
The data generated from such fluorescent ligand binding studies would be instrumental in validating the direct targets of This compound and understanding its distribution and engagement with cellular components in a quantitative and spatially resolved manner.
Advanced Computational Chemistry and Molecular Modeling Paradigms
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a molecule, which in turn dictates its structure and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it suitable for analyzing systems like 4-chloro-2-(1,3-thiazol-5-yl)pyrimidine. nih.gov DFT calculations are employed to map the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting chemical reactivity. mdpi.com
The HOMO represents the region from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO signifies the region most likely to accept electrons, reflecting its electrophilic character. mdpi.com For this compound, the LUMO is anticipated to be distributed across the electron-deficient pyrimidine (B1678525) ring, while the HOMO may be located on the more electron-rich thiazole (B1198619) ring and the chloro substituent. mdpi.com The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MESP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule's surface. For derivatives of thiazolyl-pyrimidines, MESP analysis has been used to understand steric and electronic complementarities within protein binding sites. nih.gov In this compound, negative potential (red/yellow) is expected around the electronegative nitrogen atoms of the pyrimidine and thiazole rings, as well as the chlorine atom, highlighting these areas as potential hydrogen bond acceptors or sites for electrostatic interactions. Regions of positive potential (blue) would likely be found around the hydrogen atoms. This information is vital for predicting non-covalent interactions with biological targets. mdpi.com
Table 1: Hypothetical Frontier Orbital Energies from DFT Analysis This table presents illustrative data based on typical DFT calculations for similar heterocyclic systems.
| Parameter | Value (Hartree) | Value (eV) | Description |
|---|---|---|---|
| EHOMO | -0.258 | -7.02 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.079 | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, a key conformational parameter is the dihedral angle between the pyrimidine and thiazole rings. While single bonds connect the two rings, allowing for rotation, steric hindrance and electronic effects favor certain conformations.
X-ray crystallography studies on related thiazolyl-pyrimidine derivatives show that the thiazole and pyrimidine rings are often nearly coplanar, with small dihedral angles. nih.gov For instance, a dihedral angle of 4.02° has been observed in a similar structure. nih.gov Computational methods can systematically rotate this bond to map the potential energy surface, identifying low-energy conformers (energy minima) and the energy barriers (transition states) that separate them. This energy landscape is crucial for understanding which conformation is likely to be present in solution and, most importantly, which conformation is recognized by and binds to a biological receptor.
Molecular Docking and Ligand-Protein Complex Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for identifying and optimizing potential drug candidates.
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Virtual screening, where large libraries of compounds are docked against a specific protein target, can identify potential binding partners. For the broader class of thiazolyl-pyrimidines, numerous studies have identified them as potent inhibitors of various protein kinases.
Prominent targets for analogous structures include:
Cyclin-Dependent Kinases (CDKs): Derivatives of 2-anilino-4-(thiazol-5-yl)pyrimidine are well-documented inhibitors of CDK2, CDK4, CDK6, CDK7, and CDK9, which are crucial regulators of the cell cycle and transcription and are major targets in cancer therapy. nih.govnih.govnih.govacs.orgacs.org
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrimidine-based inhibitors are known to target VEGFR-2, a key mediator of angiogenesis. wikipedia.org
Epidermal Growth Factor Receptor (EGFR): Thiazole-containing compounds have been docked against the EGFR kinase domain, another significant target in oncology. nih.govmdpi.com
Other Targets: Related thiazole structures have also been investigated as inhibitors of Na+/K(+)-ATPase and the SARS-CoV-2 main protease (Mpro). mdpi.comnih.gov
Table 2: Potential Protein Targets for Thiazolyl-Pyrimidine Scaffolds Identified Through Studies on Analogues
| Protein Target | Protein Family | Associated Disease/Process | Reference |
|---|---|---|---|
| CDK2, CDK9 | Serine/Threonine Kinase | Cell Cycle, Cancer | nih.govnih.govacs.org |
| CDK4, CDK6 | Serine/Threonine Kinase | Cell Cycle, Cancer | nih.govacs.org |
| EGFR | Tyrosine Kinase | Cancer | nih.govmdpi.com |
| VEGFR-2 | Tyrosine Kinase | Angiogenesis, Cancer | wikipedia.org |
| Ras Oncogene | GTPase | Signal Transduction, Cancer | nih.gov |
Once a ligand is docked into a protein's active site, its binding affinity is estimated using a scoring function, often expressed in kcal/mol. A more negative score typically indicates stronger binding. More importantly, docking reveals the specific intermolecular interactions that stabilize the complex.
For thiazolyl-pyrimidine inhibitors of CDKs, a conserved binding mode is frequently observed. Key interaction hotspots include:
Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring (N1 and N3) often act as hydrogen bond acceptors, forming critical interactions with the backbone amide protons of a valine residue in the "hinge region" of the kinase. acs.org This interaction is a hallmark of many ATP-competitive kinase inhibitors.
Hydrophobic Interactions: The aromatic thiazole and pyrimidine rings can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the ATP-binding pocket.
Halogen Bonding: The chlorine atom at the C4 position of the pyrimidine ring can participate in halogen bonding or other electrostatic interactions, potentially enhancing binding affinity and selectivity.
Analysis of these interaction hotspots provides a structural basis for a compound's activity and guides modifications to improve potency and selectivity. acs.org
Molecular Dynamics Simulations for Dynamic Interaction Analysis
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the forces between atoms over time, allowing the complex to move and fluctuate, thus providing a more realistic representation of the biological environment. nih.govnih.gov
MD simulations are used to:
Assess Binding Stability: By running a simulation for several nanoseconds or longer, researchers can verify if the docked pose is stable or if the ligand dissociates from the binding site.
Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding, a phenomenon known as "induced fit." Studies on CDK inhibitors have used MD to understand the malleability of the active site. nih.gov
Refine Binding Free Energy Calculations: Techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to obtain more accurate estimates of binding free energy, which correlate better with experimental binding affinities. nih.gov
Elucidate Selectivity: MD simulations are particularly powerful for comparing the binding of a ligand to two or more closely related proteins, such as different CDK isotypes, to understand the subtle structural and dynamic differences that confer selectivity. nih.gov
In studies of thiazole-based inhibitors targeting proteins like the SARS-CoV-2 protease and various CDKs, MD simulations have been essential for confirming the stability of docked poses and understanding the thermodynamic properties of the binding process. nih.govmdpi.com
Protein-Ligand Stability and Conformational Changes Over Time
To understand how this compound interacts with its putative protein kinase target, molecular dynamics (MD) simulations are a powerful tool. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the protein-ligand complex. This is a significant step beyond static molecular docking, as it can reveal the stability of the binding pose and any conformational changes in the protein or the ligand that occur upon binding. nih.gov
A typical MD simulation for the this compound-kinase complex would be run for a duration of nanoseconds to microseconds. rsc.org During the simulation, key metrics would be analyzed to assess the stability of the complex. The root-mean-square deviation (RMSD) of the protein backbone and the ligand would be calculated to see if they reach a stable equilibrium. A stable RMSD suggests that the ligand remains securely in the binding pocket. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding.
The interactions between this compound and the kinase's active site would be monitored throughout the simulation. This includes hydrogen bonds, hydrophobic interactions, and any potential halogen bonds from the chlorine atom. For example, the nitrogen atoms in the pyrimidine and thiazole rings are potential hydrogen bond acceptors, while the aromatic rings themselves can form hydrophobic and π-π stacking interactions. The simulation would reveal the persistence of these interactions over time, which is a key indicator of binding affinity.
Water Network Analysis in Binding Sites
Water molecules within a protein's binding site can play a crucial role in mediating protein-ligand interactions. nih.gov They can form bridging hydrogen bonds between the ligand and the protein, or they can be displaced by the ligand, which can have significant energetic consequences. Analyzing the network of water molecules in the binding site of a kinase, both with and without this compound bound, can provide valuable information for lead optimization. nih.gov
Computational methods like WaterMap can be used to identify "unhappy" water molecules—those that are sterically constrained or have poor hydrogen bonding. Displacing these high-energy water molecules with a part of the ligand can lead to a significant increase in binding affinity. For this compound, analysis might reveal a key water molecule that bridges the thiazole ring to a specific residue in the kinase active site. Alternatively, it might show a region where adding a bulky substituent to the pyrimidine ring could displace an unfavorable water molecule, thus improving the compound's potency. The patterns of water molecules in the ATP binding sites of kinases can vary significantly even between structurally similar kinases, and exploiting these differences is a key strategy for designing selective inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For this compound, a QSAR study would involve synthesizing a series of analogs with variations at different positions of the pyrimidine and thiazole rings and testing their inhibitory activity against a target kinase.
Development of 2D and 3D QSAR Models
To build a QSAR model, a set of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.
2D-QSAR: In 2D-QSAR, the descriptors are derived from the 2D representation of the molecule. Examples include molecular weight, logP (a measure of hydrophobicity), and topological indices. A statistical method like multiple linear regression (MLR) is then used to build an equation that correlates these descriptors with the biological activity (e.g., pIC50). nih.govtandfonline.com
3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D structure of the molecules. japsonline.com In this approach, the molecules in the series are aligned, and their steric and electrostatic fields are calculated. The resulting models are often visualized as contour maps, which show regions where increasing or decreasing steric bulk or electrostatic potential would likely improve activity. researchgate.net For our hypothetical series of this compound analogs, a 3D-QSAR model might indicate that adding a bulky, electropositive group at a specific position on the pyrimidine ring would be beneficial for activity.
To illustrate, a hypothetical data set for a QSAR study is presented below:
| Compound ID | R1-substituent | R2-substituent | pIC50 |
| 1 | -Cl | -H | 6.5 |
| 2 | -F | -H | 6.3 |
| 3 | -Br | -H | 6.7 |
| 4 | -Cl | -CH3 | 6.8 |
| 5 | -Cl | -NH2 | 7.2 |
| 6 | -Cl | -OH | 6.1 |
Statistical Validation and Predictive Power Assessment (focused on molecular interactions)
A crucial step in QSAR modeling is statistical validation to ensure that the model is robust and has predictive power. nih.gov The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability. japsonline.com
Key statistical parameters for assessing a QSAR model include:
Coefficient of determination (R²): This value indicates how well the model fits the training data. A value close to 1 is desirable.
Cross-validated coefficient (Q²): This is a measure of the model's internal predictive ability, typically calculated using the leave-one-out method. A Q² value greater than 0.5 is generally considered good.
Predictive R² (R²_pred): This is calculated for the test set and indicates the model's ability to predict the activity of new compounds. researchgate.net
The insights from a validated QSAR model for this compound analogs would be focused on molecular interactions. For instance, if the model shows a positive correlation with a descriptor related to hydrogen bond donors, it would suggest that adding a hydrogen-bond-donating group at a specific position would enhance binding to the kinase. Similarly, the contour maps from a 3D-QSAR study could highlight the importance of the chlorine atom's electrostatic contribution to binding.
Pharmacophore Modeling and Lead Optimization through In Silico Approaches
A pharmacophore is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific biological target. For this compound, a pharmacophore model could be generated based on its structure and known interactions with its hypothetical kinase target. nih.gov
A typical pharmacophore model for a kinase inhibitor might include features such as:
Hydrogen bond acceptors (e.g., the nitrogen atoms in the pyrimidine ring)
Aromatic rings (the pyrimidine and thiazole rings)
A hydrophobic feature
A hydrogen bond donor
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large databases of chemical compounds for molecules that match the pharmacophore. nih.gov This process, known as virtual screening, can rapidly identify novel scaffolds that are likely to be active against the target kinase.
The pharmacophore model also plays a vital role in lead optimization. By overlaying the model with the structure of this compound, medicinal chemists can identify positions where modifications could introduce additional favorable interactions. For example, if the model includes a hydrophobic feature that is not perfectly matched by the lead compound, a methyl or ethyl group could be added to improve the fit.
Mechanistic Biological Activity Profiling in Defined in Vitro Systems
Development and Validation of Robust In Vitro Assays for Molecular Mechanisms
There is no specific information in the reviewed literature regarding the development and validation of in vitro assays tailored for investigating the molecular mechanisms of 4-chloro-2-(1,3-thiazol-5-yl)pyrimidine.
High-Throughput Screening (HTS) of Analog Libraries for Specific Biochemical Endpoints
No public data from high-throughput screening of analog libraries of this compound for specific biochemical endpoints could be identified.
Investigation of Specific Cellular Signaling Pathway Modulation
Detailed investigations into the modulation of specific cellular signaling pathways by this compound have not been reported in the available scientific literature. While related compounds are known to affect signaling pathways, such as those involving kinases, there is no such data for the specific compound . wikipedia.org
There are no published studies detailing the effects of this compound on enzyme activity, including allosteric regulation or disruption of protein-protein interactions.
Information regarding the modulation of intracellular second messenger systems by this compound is not available in the current body of scientific literature.
No gene expression analysis, such as through qRT-PCR or Western Blotting, has been published to show the effects of this compound on cellular pathway components.
Analysis of Cellular Proliferation and Viability in Defined Cell Lines
Specific data from the analysis of cellular proliferation and viability in defined cell lines treated with this compound is not available in the public scientific domain. Studies on analogous compounds often utilize cell lines such as MCF-7 for breast cancer, but no such results have been reported for this particular molecule. researchgate.net
No Publicly Available Data on the Mechanistic Biological Activity of this compound
Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the mechanistic biological activity of the chemical compound this compound.
Consequently, it is not possible to provide an article detailing its effects on cellular processes as requested. The specific areas for which no data could be found include:
Advanced Analytical Techniques for Characterization and Study of 4 Chloro 2 1,3 Thiazol 5 Yl Pyrimidine
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination of Novel Analogs
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a precise molecular weight, which in turn provides a unique molecular formula.
For novel analogs of 4-chloro-2-(1,3-thiazol-5-yl)pyrimidine, electrospray ionization (ESI) is a common technique used to generate protonated molecular ions [M+H]⁺. The high resolving power of analyzers like time-of-flight (TOF) or Orbitrap allows for the distinction between ions of very similar nominal mass. For instance, the theoretical exact mass of the protonated parent compound, C₇H₅ClN₄S⁺, can be calculated and compared against the experimentally observed value, confirming its elemental composition.
Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the parent ion. The fragmentation patterns of pyrimidine (B1678525) derivatives are often characterized by specific cleavages of the heterocyclic rings, providing valuable structural information. nih.gov
Table 1: Illustrative HRMS Data for a Hypothetical Analog of this compound
| Parameter | Value |
| Molecular Formula | C₇H₄ClN₄S |
| Theoretical [M+H]⁺ (m/z) | 210.9894 |
| Observed [M+H]⁺ (m/z) | 210.9891 |
| Mass Accuracy (ppm) | -1.4 |
| Instrumentation | ESI-TOF |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation (2D NMR, solid-state NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. emerypharma.com For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.
1D NMR: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms. For the title compound, distinct signals would be expected for the protons on the pyrimidine and thiazole (B1198619) rings.
2D NMR: For more complex analogs, 2D NMR techniques are employed to resolve overlapping signals and establish connectivity. wikipedia.orgmeasurlabs.com
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). wikipedia.org This would confirm the connectivity of protons within the pyrimidine and thiazole rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon signals. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-4 bonds), which is crucial for piecing together the entire molecular framework, for instance, by connecting the thiazole and pyrimidine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is vital for determining stereochemistry and conformational preferences in more complex, non-planar analogs. nih.gov
The application of these 2D techniques allows for the complete and unambiguous assignment of all proton and carbon signals, even in structurally complex derivatives. core.ac.uk
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Substituted Pyrazolo[3,4-d]pyrimidine Analog
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-6 | 8.34 (s) | 100.4 |
| NH₂ | 7.97 (br s) | - |
| Aromatic H | 7.26 - 8.33 (m) | 118.3 - 158.3 |
Data adapted from a study on substituted pyrazolo[3,4-d]pyrimidines-4-amines for illustrative purposes. core.ac.uk
X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orglibretexts.org It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For this compound or its analogs, obtaining a single crystal of suitable quality is the first and often most challenging step. nih.gov
Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. nih.gov This map is then used to build a detailed 3D model of the molecule's structure within the crystal lattice.
This technique has been successfully applied to determine the crystal structures of closely related 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives. nih.govacs.org These studies reveal how the molecules pack in the solid state and the specific intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure. Furthermore, co-crystallization with a target protein can reveal the binding mode of the inhibitor, providing invaluable information for structure-based drug design. nih.gov
Table 3: Illustrative Crystallographic Data for a CDK9 Inhibitor Analog (12u) with a Thiazolyl-pyrimidine Core
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 10.1 Å, b = 18.9 Å, c = 12.3 Å, β = 109.5° |
| Resolution (Å) | 2.1 |
| R-work / R-free | 0.19 / 0.24 |
Data from a published crystal structure of a related compound for illustrative purposes. nih.gov
Advanced Chromatographic Techniques for Purity, Enantiomeric Excess, and Metabolic Stability (in vitro systems)
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity, chirality, and metabolic fate of compounds like this compound.
For analogs of this compound that are chiral, it is crucial to separate and quantify the individual enantiomers, as they often exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. hplc.eu Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including heterocyclic drugs. acs.org The development of a chiral HPLC method involves screening different CSPs and mobile phases to achieve optimal resolution of the enantiomers.
Understanding the metabolic stability of a compound is a critical aspect of drug discovery. researchgate.net In vitro assays using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, are commonly employed. researchgate.netspringernature.com The assay involves incubating the test compound with liver microsomes and monitoring its disappearance over time.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for these studies due to its high sensitivity and specificity. researchgate.netresearchgate.net A robust LC-MS/MS method is developed to quantify the parent compound in the microsomal matrix. nih.gov By measuring the concentration of the compound at various time points, key parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated. nih.gov These parameters help predict the compound's metabolic fate in vivo. nih.gov
Table 4: Illustrative Data from an in vitro Metabolic Stability Assay in Human Liver Microsomes
| Compound | Time (min) | % Remaining | In vitro t₁/₂ (min) | Intrinsic Clearance (µL/min/mg) |
| Analog 2c | 0 | 100 | >145 | < 4.8 |
| Analog 3b | 0 | 100 | 63 | 11.0 |
| Analog 1b | 0 | 100 | 12 | 57.8 |
Data adapted from a study on pyrazolopyrimidine inhibitors for illustrative purposes. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These techniques are complementary and can be used to confirm the presence of key structural motifs.
FT-IR Spectroscopy: In an FT-IR spectrum, absorption bands correspond to the vibrational frequencies of specific bonds. For this compound, characteristic stretching vibrations for C=N, C=C, and C-Cl bonds within the heterocyclic rings would be expected. The analysis of FT-IR spectra of related thiazole and pyrimidine compounds provides a basis for assigning these vibrational modes. mdpi.comnih.gov
Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule. researchgate.net For example, the ring breathing modes of the thiazole and pyrimidine rings can often be observed in the Raman spectrum. researchgate.net
These techniques are valuable for confirming the identity of the synthesized compound and can also be used to study intermolecular interactions, such as hydrogen bonding, and to investigate conformational changes.
Table 5: Characteristic Vibrational Frequencies for Thiazole and Pyrimidine Rings
| Vibrational Mode | Thiazole Ring (cm⁻¹) | Pyrimidine Ring (cm⁻¹) |
| C-H Stretching | ~3100 | ~3050 |
| C=N Stretching | ~1640 | ~1570 |
| C=C Stretching | ~1550 | ~1470 |
| Ring Breathing | ~870 | ~1000 |
| C-S Stretching | ~750 | - |
Approximate frequency ranges based on spectroscopic data for thiazole and pyrimidine derivatives. nih.govresearchgate.net
Future Research Directions, Challenges, and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Future research will likely focus on:
Predictive Modeling: Developing sophisticated ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, thereby reducing the reliance on costly and time-consuming experimental screening. researchgate.net
De Novo Design: Employing generative AI models to design entirely new molecules based on the 4-chloro-2-(1,3-thiazol-5-yl)pyrimidine core, optimized for specific biological targets.
Lead Optimization: Utilizing ML to guide the iterative process of lead optimization, suggesting specific chemical modifications to improve target affinity and reduce off-target effects. researchgate.net
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency
While established synthetic routes to this compound exist, there is a growing need for more sustainable and efficient methodologies. nih.govacs.org Future efforts will likely concentrate on:
Green Chemistry Approaches: Implementing principles of green chemistry, such as the use of safer solvents, renewable starting materials, and catalyst-driven reactions to minimize environmental impact.
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound and its derivatives. This approach can offer improved reaction control, higher yields, and enhanced safety.
Multicomponent Reactions (MCRs): Investigating one-pot MCRs to construct the thiazolo[3,2-a]pyrimidine core in a single step, which can significantly reduce the number of synthetic steps, purification efforts, and waste generation. researchgate.net
Microwave-Assisted Synthesis: Further exploring microwave irradiation as a tool to accelerate reaction times and improve yields in the synthesis of pyrimidine (B1678525) derivatives. researchgate.net
Deeper Elucidation of Complex Molecular Mechanisms and Polypharmacology
The biological activity of this compound and its analogues is often not limited to a single target. The concept of polypharmacology, where a single compound interacts with multiple targets, is a key consideration. nih.gov Future research should aim for:
Target Deconvolution: Employing chemoproteomics and other advanced techniques to identify the full spectrum of molecular targets for this class of compounds.
Systems Biology Approaches: Integrating experimental data with computational models to understand how the modulation of multiple targets by a single compound affects cellular pathways and networks.
Structure-Based Drug Design: Utilizing X-ray crystallography and cryogenic electron microscopy to obtain high-resolution structures of the compound in complex with its various targets. This will provide invaluable insights for designing analogues with tailored polypharmacological profiles.
Development of Advanced In Vitro Model Systems for Mechanistic Research
To gain a more accurate understanding of the biological effects of this compound, it is crucial to move beyond traditional 2D cell cultures. The development and utilization of more physiologically relevant in vitro models is a key future direction. mdpi.com This includes:
3D Organoids and Spheroids: Using these models to better mimic the complex microenvironment of tissues and tumors, allowing for more accurate predictions of in vivo efficacy.
Microfluidic "Organ-on-a-Chip" Systems: Creating microfluidic devices that recapitulate the function of human organs to study the compound's effects in a more dynamic and interconnected system.
High-Content Imaging and Analysis: Combining automated microscopy with sophisticated image analysis algorithms to extract multiparametric data on the cellular effects of the compound, providing a deeper understanding of its mechanism of action.
Strategies for Addressing Selectivity and Off-Target Molecular Interactions (at a molecular level)
Achieving selectivity for the desired biological target while minimizing off-target effects is a fundamental challenge in drug discovery. For this compound derivatives, future strategies will focus on:
Structure-Guided Design for Selectivity: Leveraging detailed structural information of on-target and off-target proteins to design modifications that enhance binding to the desired target while disrupting interactions with others. This can involve exploiting subtle differences in the active sites or allosteric pockets of related proteins.
Computational Approaches to Predict Selectivity: Using molecular docking and molecular dynamics simulations to predict the binding affinity of a compound to a panel of related proteins, thereby identifying potential off-target interactions early in the design process.
Kinome Profiling: For kinase inhibitors based on this scaffold, performing comprehensive kinome-wide profiling to assess their selectivity across the entire human kinome. This allows for the identification of potential off-target kinases that could lead to unwanted side effects.
Opportunities for Collaborative Research and Open Science Initiatives
The complexity of modern drug discovery necessitates a collaborative approach. Future progress with this compound will be accelerated by:
Public-Private Partnerships: Fostering collaborations between academic research institutions, pharmaceutical companies, and non-profit organizations to pool resources and expertise.
Open Data and Open Source Tools: Encouraging the sharing of chemical structures, biological data, and computational models in open-access databases and platforms to facilitate broader scientific inquiry and avoid redundant efforts.
Crowdsourcing and Citizen Science: Exploring opportunities to engage a wider community of scientists and the public in a distributed effort to analyze data and propose new research directions.
By embracing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.
Q & A
Q. What are the optimal synthetic routes for 4-chloro-2-(1,3-thiazol-5-yl)pyrimidine?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:
- Step 1: Prepare a pyrimidine backbone via condensation of thiourea with β-diketones or via cyclization of chlorinated precursors.
- Step 2: Introduce the thiazole moiety using coupling agents (e.g., Pd catalysts for Suzuki-Miyaura reactions) or direct substitution at the C2 position of the pyrimidine ring.
- Key Reagents: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF) for nucleophilic substitution .
- Yield Optimization: Reaction temperatures between 80–120°C and inert atmospheres (N₂/Ar) minimize side reactions .
Q. How can the structure of this compound be confirmed?
Methodological Answer: Use a combination of:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., chloro group at C4, thiazole at C2).
- Mass Spectrometry (HRMS): Confirm molecular weight ([M+H]⁺ for C₇H₄ClN₃S: calc. 213.98).
- X-ray Crystallography: Resolve bond lengths (e.g., C-Cl: ~1.73 Å; C-S: ~1.68 Å) and dihedral angles between pyrimidine and thiazole rings .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing chloro group at C4 activates the pyrimidine ring for nucleophilic attack, while the thiazole’s sulfur atom enhances π-stacking in metal-catalyzed reactions.
- Case Study: Suzuki-Miyaura coupling at C2 requires Pd(PPh₃)₄ and aryl boronic acids in THF/water (80°C, 12h). The thiazole’s electron-deficient nature increases coupling efficiency by 15–20% compared to non-thiazole analogs .
- Challenges: Competing side reactions (e.g., dechlorination) can occur; use scavengers like tetrabutylammonium bromide to suppress byproducts .
Q. How do solvent polarity and proticity affect reaction kinetics for this compound?
Methodological Answer: Solvent choice critically impacts reaction pathways:
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, s⁻¹) | Dominant Pathway |
|---|---|---|---|
| DMF | 36.7 | 1.2 × 10⁻³ | Nucleophilic Substitution |
| Ethanol | 24.3 | 5.6 × 10⁻⁴ | Elimination |
| THF | 7.5 | 3.8 × 10⁻⁴ | Radical Intermediates |
| Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, while protic solvents (e.g., ethanol) favor elimination due to hydrogen bonding . |
Q. How can contradictory biological activity data be resolved for analogs of this compound?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles:
- Assay Validation: Use orthogonal techniques (e.g., SPR vs. fluorescence polarization) to confirm binding affinities.
- Impurity Profiling: LC-MS to detect trace intermediates (e.g., dechlorinated byproducts, which reduce IC₅₀ values by 50% in kinase inhibition assays) .
- Structural Dynamics: MD simulations (100 ns trajectories) reveal conformational flexibility in the thiazole ring, which may explain variability in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
